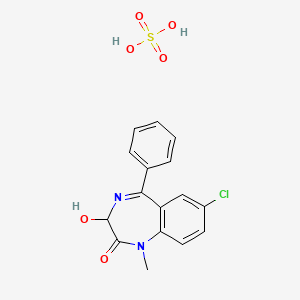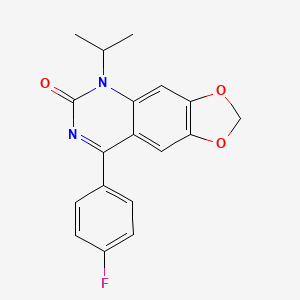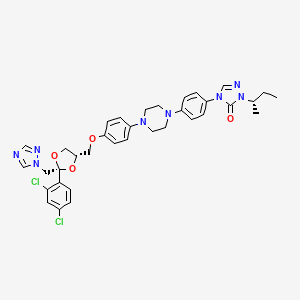
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide is a complex organic compound that features an imidazole ring, a benzoyl group, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles involves the reaction of 1,2-diketones with ammonium acetate under acidic conditions . The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzoyl group may produce benzyl derivatives .
Scientific Research Applications
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination frameworks.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its imidazole moiety.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials with unique photoluminescent properties.
Mechanism of Action
The mechanism of action of 1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The benzoyl and cyclobutane groups may contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(Imidazol-1-yl)benzoic acid: Shares the imidazole and benzoyl groups but lacks the cyclobutane ring.
1-Phenyl-1H-imidazole: Contains the imidazole ring and a phenyl group but lacks the benzoyl and cyclobutane groups.
N-methylimidazole: Features the imidazole ring and a methyl group but lacks the benzoyl and cyclobutane groups.
Uniqueness
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the cyclobutane ring and the carbothioamide group distinguishes it from other imidazole derivatives .
Properties
Molecular Formula |
C16H17N3OS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide |
InChI |
InChI=1S/C16H17N3OS/c1-17-15(21)16(7-2-8-16)14(20)12-3-5-13(6-4-12)19-10-9-18-11-19/h3-6,9-11H,2,7-8H2,1H3,(H,17,21) |
InChI Key |
TUMUOLDYJYUKOV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one](/img/structure/B10825924.png)



![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
![9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825976.png)
